1,3-Dimethylcyclopent-2-ene-1-carbonyl chloride

Catalog No.
S14521244
CAS No.
84884-05-9
M.F
C8H11ClO
M. Wt
158.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Dimethylcyclopent-2-ene-1-carbonyl chloride

CAS Number

84884-05-9

Product Name

1,3-Dimethylcyclopent-2-ene-1-carbonyl chloride

IUPAC Name

1,3-dimethylcyclopent-2-ene-1-carbonyl chloride

Molecular Formula

C8H11ClO

Molecular Weight

158.62 g/mol

InChI

InChI=1S/C8H11ClO/c1-6-3-4-8(2,5-6)7(9)10/h5H,3-4H2,1-2H3

InChI Key

FDXVKFOGKKOTGY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(CC1)(C)C(=O)Cl

1,3-Dimethylcyclopent-2-ene-1-carbonyl chloride is an organic compound characterized by its unique cyclopentene structure with a carbonyl chloride functional group. This compound features a cyclopentene ring with two methyl groups at the 1 and 3 positions and a carbonyl chloride substituent at the 1 position. The molecular formula for 1,3-dimethylcyclopent-2-ene-1-carbonyl chloride is C7_7H9_9ClO, and its structure allows for significant reactivity in various

  • Nucleophilic Substitution: The carbonyl chloride group can be replaced by nucleophiles, leading to the formation of various derivatives.
  • Electrophilic Addition: The presence of the double bond in the cyclopentene structure makes it susceptible to electrophilic attack, allowing for addition reactions.
  • Rearrangement Reactions: Under certain conditions, this compound may undergo rearrangement reactions that alter its structure significantly.

These reactions are crucial for synthesizing more complex molecules and modifying existing compounds.

Synthesis of 1,3-dimethylcyclopent-2-ene-1-carbonyl chloride can be achieved through several methods:

  • Cyclization Reactions: Starting from appropriate precursors such as 2,3-dimethylbutadiene, cyclization can occur in the presence of catalysts (e.g., Lewis acids) to form the cyclopentene ring.
  • Carbonylation: Introducing a carbonyl chloride group can be achieved through reaction with thionyl chloride or oxalyl chloride under controlled conditions.
  • Diels-Alder Reactions: This method can involve the reaction of a diene with a suitable dienophile to form the desired cyclopentene structure.

These synthetic routes highlight the versatility in preparing this compound from various starting materials.

1,3-Dimethylcyclopent-2-ene-1-carbonyl chloride has potential applications in various fields:

  • Organic Synthesis: It serves as an intermediate for synthesizing more complex organic molecules.
  • Pharmaceuticals: Due to its unique structure, it may be explored for developing new therapeutic agents.
  • Chemical Industry: It could be utilized in producing agrochemicals or other fine chemicals.

The compound's reactivity makes it valuable in synthetic chemistry.

While specific interaction studies on 1,3-dimethylcyclopent-2-ene-1-carbonyl chloride are scarce, similar compounds have been investigated for their interactions with biomolecules. These studies often focus on how such compounds affect enzyme activity or cellular signaling pathways. Understanding these interactions can provide insights into the potential therapeutic uses of this compound and its derivatives.

Several compounds share structural similarities with 1,3-dimethylcyclopent-2-ene-1-carbonyl chloride. Here are a few notable examples:

Compound NameStructure DescriptionUnique Features
2-Methylcyclopent-2-enoneCyclopentene with a ketone functional groupExhibits different reactivity due to the ketone group
1,2-DimethylcyclohexaneCyclohexane derivative with methyl substituentsMore stable due to saturation compared to cyclopentenes
3-MethylcyclobuteneCyclobutane derivative with a methyl groupSmaller ring size affects strain and reactivity
2,3-DimethylbutyrolactoneLactone derived from dimethylbutyric acidContains a cyclic ester which alters its reactivity

The uniqueness of 1,3-dimethylcyclopent-2-ene-1-carbonyl chloride lies in its specific arrangement of functional groups and ring structure, which influences its chemical behavior and potential applications compared to these similar compounds.

XLogP3

2.2

Hydrogen Bond Acceptor Count

1

Exact Mass

158.0498427 g/mol

Monoisotopic Mass

158.0498427 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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